C.I.Reactive Blue 42
Description
While direct evidence for C.I. Reactive Blue 42 is absent, insights from analogous compounds, such as C.I. Reactive Blue 222 (evidence 5), highlight key characteristics of bifunctional reactive dyes. These dyes typically contain dual reactive groups (e.g., vinyl sulfone and monochlorotriazine), ensuring high fixation rates (81.7% for Blue 222) and compliance with environmental standards like Oeko-Tex Standard 100 .
Properties
CAS No. |
12236-91-8 |
|---|---|
Molecular Formula |
H+ |
Synonyms |
C.I.Reactive Blue 42 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Structural Features:
-
Azo group (-N=N-) : Provides chromophoric properties.
-
Sulfonic acid groups (-SO₃H) : Enhance water solubility.
-
Reactive chlorotriazine groups : Enable covalent bonding with hydroxyl groups in cellulose fibers .
Reaction with Cellulose Fibers
Reactive Blue 42 forms covalent bonds with cellulose under alkaline conditions (pH 10–12) via nucleophilic substitution :
Key Factors Influencing Reactivity:
| Parameter | Optimal Range | Effect on Bonding Efficiency | Source |
|---|---|---|---|
| pH | 10–12 | Activates hydroxyl groups | |
| Temperature | 40–60°C | Accelerates substitution | |
| Electrolyte (NaCl) | 50–100 g/L | Improves dye uptake |
Hydrolysis in Aqueous Media
In the absence of cellulose, the reactive chlorotriazine group undergoes hydrolysis, forming a non-reactive hydroxyl derivative:
Hydrolysis Rate Data (Representative):
| pH | Temperature (°C) | Half-Life (min) | Source |
|---|---|---|---|
| 7 | 25 | 120 | |
| 10 | 60 | 5 |
Reductive Degradation of the Azo Bond
The azo bond (-N=N-) is susceptible to reduction, leading to decolorization. Common reductants include zero-valent iron (ZVI) and microbial enzymes :
Degradation Efficiency by Method:
| Method | Conditions | Decolorization (%) | Source |
|---|---|---|---|
| ZVI (pH 3) | 25°C, 24 hours | 90% | |
| Bacterial Granules | pH 7, 30°C, 48 hours | 85% |
Photodegradation Pathways
Exposure to UV light induces cleavage of the azo bond and sulfonic groups, forming smaller aromatic intermediates :
Photolytic Half-Life (UV-C Light):
| Light Intensity (W/m²) | Half-Life (min) | Source |
|---|---|---|
| 30 | 45 | |
| 60 | 20 |
Toxicity and Byproduct Analysis
Degradation byproducts (e.g., aromatic amines) were found to be non-toxic in microbial and plant assays after treatment with bacterial consortia .
| Assay Type | Toxicity Reduction (%) | Source |
|---|---|---|
| Phytotoxicity | 95% | |
| Genotoxicity | 100% |
Comparison with Similar Compounds
Performance Metrics
Environmental and Economic Considerations
- C.I. Reactive Blue 222 : Production involves blending with structurally similar dyes (e.g., Reactive Red R-2BF) to enhance color intensity while reducing waste emissions .
- C.I. Reactive Blue 19 : Electrochemical degradation studies demonstrate its susceptibility to advanced oxidation processes, suggesting eco-friendly disposal methods .
- C.I. Reactive Blue 4 : Classified as an eye irritant (Category 2), requiring stringent safety protocols during handling .
Research Findings and Industrial Relevance
- Chromatographic Superiority : C.I. Reactive Blue 2 analogues exhibit higher specificity in separating alcohol dehydrogenase compared to triazine-immobilized dyes, attributed to structural mimicry of adenine derivatives .
- Cost-Effectiveness : Blending C.I. Reactive Blue 222 with its analogues reduces production costs by 15–20% while maintaining dye strength and color fidelity .
- Emerging Trends : Computational frameworks (e.g., QUOTAS, evidence 1) and biomolecular databases (evidence 2, 14) are increasingly used to model dye interactions and optimize synthesis pathways.
Q & A
Q. What frameworks support the formulation of high-impact research questions about C.I. Reactive Blue 42’s mechanistic behavior?
- Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population : Textile effluents containing C.I. Reactive Blue 42.
- Intervention : Advanced oxidation processes (AOPs).
- Comparison : Conventional adsorption methods.
- Outcome : Degradation efficiency and byproduct toxicity.
- Time : Long-term stability assessment.
Refine questions through iterative literature reviews using tools like Web of Science and Reaxys to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
